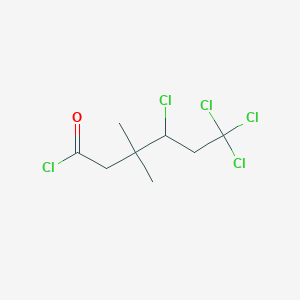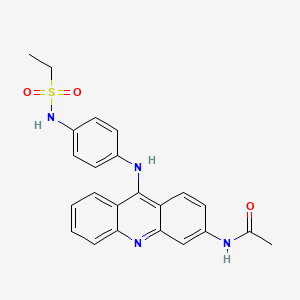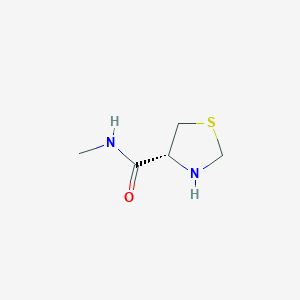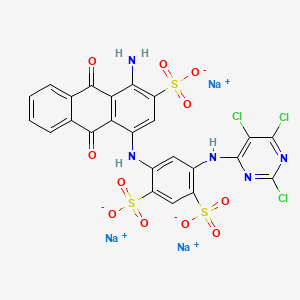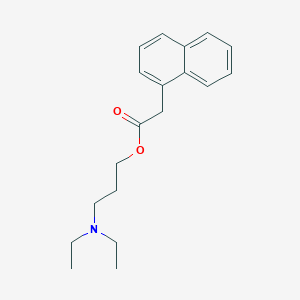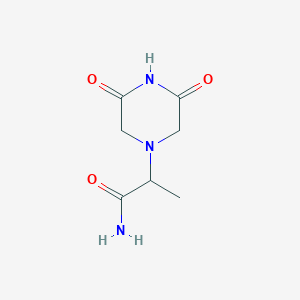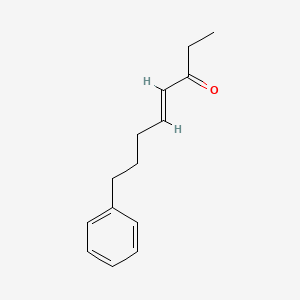
(E)-8-Phenyl-4-octen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-Phenyl-4-octen-3-one is an organic compound characterized by its unique structure, which includes a phenyl group attached to an octenone chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-8-Phenyl-4-octen-3-one typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of phenylmagnesium bromide with an appropriate octenal derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions: (E)-8-Phenyl-4-octen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of phenyl octanol or phenyl octane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学研究应用
(E)-8-Phenyl-4-octen-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of (E)-8-Phenyl-4-octen-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
- (E)-8-Phenyl-4-octen-2-one
- (Z)-8-Phenyl-4-octen-3-one
- (E)-8-Phenyl-3-octen-2-one
Comparison: (E)-8-Phenyl-4-octen-3-one is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC 名称 |
(E)-8-phenyloct-4-en-3-one |
InChI |
InChI=1S/C14H18O/c1-2-14(15)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,8-10,12H,2,4,7,11H2,1H3/b12-8+ |
InChI 键 |
ITJSCYNPAGKTFX-XYOKQWHBSA-N |
手性 SMILES |
CCC(=O)/C=C/CCCC1=CC=CC=C1 |
规范 SMILES |
CCC(=O)C=CCCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
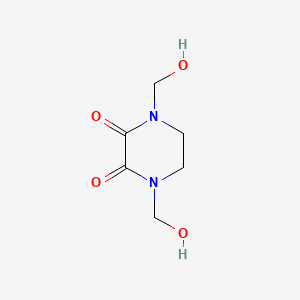
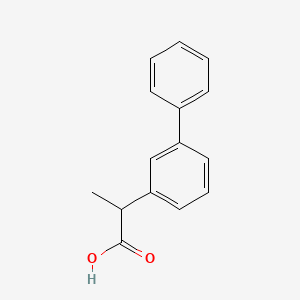
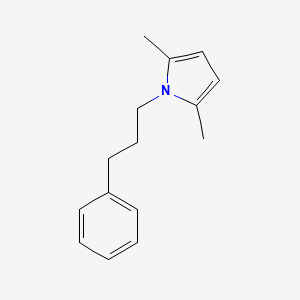
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
